molecular formula C10H9NO5 B12965442 Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate

Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate

Cat. No.: B12965442
M. Wt: 223.18 g/mol
InChI Key: LBINCTXRYUPSMS-UHFFFAOYSA-N
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Description

Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of efficient catalysts and optimization of reaction conditions, are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and other substituted benzofuran compounds .

Scientific Research Applications

Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activity and disrupt cellular processes is well-documented .

Comparison with Similar Compounds

Uniqueness: Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate stands out due to its specific structural features, such as the presence of both a nitro group and a carboxylate ester

Biological Activity

Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate is an organic compound notable for its unique benzofuran structure, which incorporates a nitro group and a carboxylate ester functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H11_{11}N1_{1}O4_{4}
  • Molecular Weight : Approximately 223.18 g/mol
  • Structure : The compound features a benzofuran core with a nitro group at the 5-position and a carboxylate ester at the 7-position.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound show effectiveness against various bacterial strains. The presence of the nitro group is believed to enhance its antimicrobial properties by facilitating interactions with bacterial enzymes or cellular components.

2. Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines. For example, compounds derived from similar structures have shown growth inhibition with GI50_{50} values in the low micromolar range against various cancer types .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Reduction of Nitro Group : The nitro group can undergo reduction to form reactive intermediates, which may disrupt cellular processes by interacting with DNA or proteins within the cell.
  • Inhibition of Enzymatic Activity : Some studies suggest that derivatives can inhibit specific enzymes involved in cancer cell proliferation, such as poly(ADP-ribose) polymerase (PARP). This inhibition can lead to increased apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylateAmino group instead of nitroPotentially different activity profiles
Methyl 5-methoxy-2,3-dihydrobenzofuran-7-carboxylateMethoxy groupVarying solubility and reactivity
Methyl benzofuran-2-carboxylateLacks nitro groupLess complex but may have reduced biological activity

The presence of the nitro group in this compound is critical for its enhanced reactivity and potential biological effects compared to these structurally similar compounds .

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated various benzofuran derivatives for their cytotoxic effects on cancer cell lines. This compound derivatives showed promising results with IC50_{50} values indicating significant growth inhibition .
  • Antimicrobial Testing : In vitro assays demonstrated that certain derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

methyl 5-nitro-2,3-dihydro-1-benzofuran-7-carboxylate

InChI

InChI=1S/C10H9NO5/c1-15-10(12)8-5-7(11(13)14)4-6-2-3-16-9(6)8/h4-5H,2-3H2,1H3

InChI Key

LBINCTXRYUPSMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1OCC2)[N+](=O)[O-]

Origin of Product

United States

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